molecular formula C25H22BrNO3 B11278596 5-(4-bromophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-(4-methylbenzyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-(4-methylbenzyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11278596
M. Wt: 464.3 g/mol
InChI Key: BNMIYTNVWNGWHB-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes bromine, hydroxyl, methoxy, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include bromine, methoxybenzene, and methylbenzene derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia). The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution of the bromine atom may result in the formation of amino or nitro derivatives.

Scientific Research Applications

5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-(4-methoxyphenyl)pyrimidine: This compound shares the bromine and methoxyphenyl groups but has a different core structure.

    4-Methoxyphenylacetic acid: This compound contains the methoxyphenyl group but lacks the bromine and pyrrolidone moieties.

Uniqueness

5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H22BrNO3

Molecular Weight

464.3 g/mol

IUPAC Name

2-(4-bromophenyl)-4-hydroxy-3-(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-2H-pyrrol-5-one

InChI

InChI=1S/C25H22BrNO3/c1-16-3-5-17(6-4-16)15-27-23(19-7-11-20(26)12-8-19)22(24(28)25(27)29)18-9-13-21(30-2)14-10-18/h3-14,23,28H,15H2,1-2H3

InChI Key

BNMIYTNVWNGWHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Br

Origin of Product

United States

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